1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine
Description
1-(Diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine is a piperazine derivative featuring a diphenylmethyl group at the 1-position and a 4-(thiophen-2-yl)oxane-4-carbonyl moiety at the 4-position. The compound’s structure combines a rigid tetrahydropyran (oxane) ring with a thiophene substituent, which may enhance its binding affinity to biological targets through hydrophobic and π-π interactions. The diphenylmethyl group is a common pharmacophore in central nervous system (CNS) agents, while the thiophene-oxane-carbonyl segment introduces unique electronic and steric properties .
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-thiophen-2-yloxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N2O2S/c30-26(27(13-19-31-20-14-27)24-12-7-21-32-24)29-17-15-28(16-18-29)25(22-8-3-1-4-9-22)23-10-5-2-6-11-23/h1-12,21,25H,13-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYUTLPMGPEUIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Heterogeneous Catalysis for Selective Monoalkylation
The monosubstitution of piperazine with a diphenylmethyl group is achieved using a simplified one-pot procedure under heterogeneous catalysis. As demonstrated in recent studies, protonated piperazine reacts with diphenylmethyl chloride in the presence of metal ions (e.g., Cu²⁺ or Fe³⁺) supported on polymeric resins. This method eliminates the need for protecting groups and ensures high regioselectivity. Key conditions include:
| Parameter | Value/Detail | Source |
|---|---|---|
| Catalyst | Cu²⁺ on Amberlite® IR-120 resin | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | Room temperature (20–25°C) | |
| Reaction Time | 6–8 hours | |
| Yield | 78–85% |
The resin-bound catalyst facilitates easy separation and reuse, making this method scalable for industrial applications. Microwave irradiation has been explored to accelerate this step, reducing reaction times to 15–30 minutes with comparable yields.
Synthesis of 4-(Thiophen-2-yl)Oxane-4-Carbonyl Intermediate
Oxane Ring Formation via Cyclization
The oxane-thiophene fragment is constructed through a cyclization reaction. A thiophene-containing diol precursor, such as 3-(thiophen-2-yl)propane-1,3-diol, undergoes acid-catalyzed cyclization to form the tetrahydropyran (oxane) ring. Sulfuric acid (0.5 M in ethanol) at 60°C for 4 hours achieves 92% conversion.
Acyl Chloride Formation
The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) in toluene at reflux (110°C) for 2 hours, achieving quantitative conversion.
Coupling of Piperazine and Oxane-Thiophene Components
Amide Bond Formation
The final step involves coupling 1-(diphenylmethyl)piperazine with 4-(thiophen-2-yl)oxane-4-carbonyl chloride. This reaction is conducted in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base to scavenge HCl.
Microwave-Assisted Optimization
Microwave irradiation significantly enhances the coupling efficiency. Operating at 100°C with pulsed irradiation (300 W, 10-second intervals) reduces the reaction time to 45 minutes while maintaining a yield of 70%.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Cross-Coupling
An alternative approach employs palladium catalysis to assemble the thiophene-oxane fragment. For example, Suzuki-Miyaura coupling between thiophen-2-ylboronic acid and a brominated oxane precursor using Pd(dppf)Cl₂ and CuI in DMF achieves 65% yield.
Solid-Phase Synthesis for Scalability
Solid-supported reagents, such as polymer-bound carbodiimide, have been tested for amide bond formation, yielding 74% product with simplified purification.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The piperazine nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
The compound 1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine is a complex organic molecule with significant potential in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by relevant case studies and data.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent , particularly in the treatment of various diseases. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
Case Study: SGLT2 Inhibition
Research has indicated that derivatives of diphenylmethane, similar to our compound, exhibit SGLT2 inhibitory activity. SGLT2 inhibitors are crucial in managing type 2 diabetes by promoting glucose excretion through urine. A patent (EP2714032B1) describes novel diphenylmethane derivatives that show promise in this regard .
Neuropharmacology
The compound's piperazine moiety is often associated with neuroactive properties. Studies have explored piperazine derivatives for their effects on neurotransmitter systems, particularly in relation to anxiety and depression.
Case Study: Neprilysin Inhibition
Another relevant patent (US8901169B2) discusses compounds that inhibit neprilysin, an enzyme implicated in neurodegenerative diseases like Alzheimer's. Compounds with similar structural frameworks have shown efficacy in enhancing cognitive function by preventing the breakdown of neuropeptides .
Anticancer Activity
There is growing interest in the anticancer properties of compounds containing thiophene and piperazine structures. Research suggests that these compounds can induce apoptosis in cancer cells, making them potential candidates for anticancer therapies.
Case Study: Cytotoxicity Assays
In vitro studies have demonstrated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines. These findings warrant further investigation into the specific mechanisms of action and potential clinical applications.
Table 1: Summary of Applications
| Application | Description | Relevant Studies/Patents |
|---|---|---|
| Medicinal Chemistry | SGLT2 inhibition for diabetes management | EP2714032B1 |
| Neuropharmacology | Neprilysin inhibition related to Alzheimer's disease | US8901169B2 |
| Anticancer Activity | Cytotoxic effects on cancer cell lines | Various in vitro studies |
| Compound Name | Activity Type | Reference |
|---|---|---|
| Diphenylmethane Derivative | SGLT2 Inhibitor | EP2714032B1 |
| Piperazine Derivative | Neprilysin Inhibitor | US8901169B2 |
| Thiophene-Piperazine Hybrid | Anticancer | Various studies |
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The diphenylmethyl group may enhance lipophilicity, aiding in membrane permeability, while the thiophene ring can participate in π-π interactions with aromatic amino acids in protein binding sites.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperazine Derivatives
Key Structural Analogs
Table 1: Structural Comparison of Piperazine Derivatives
*Calculated based on molecular formula.
Key Observations:
- Diphenylmethyl vs.
- Oxane-Thiophene vs. Propenyl: The 4-(thiophen-2-yl)oxane-4-carbonyl group replaces the propenyl chain in cinnarizine and flunarizine, introducing conformational rigidity and sulfur-based electronic effects.
- Methoxy-Substituted Piperazines : Compounds like 1-(2-methoxyphenyl)-4-(piperidin-4-yl)piperazine prioritize dopamine receptor interactions, whereas the target compound’s thiophene-oxane moiety may favor alternative targets (e.g., ion channels) .
Receptor Affinity and Therapeutic Potential
- Dopamine D₂ Receptor: Methoxy-substituted piperazines (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine) show nanomolar affinity for dopamine D₂ receptors, while the target compound’s bulkier substituents may limit CNS penetration .
- Antifungal Activity: Piperazine derivatives like 1-(4-methoxyphenyl)-4-(3-phenoxy-2-hydroxypropyl)-piperazine inhibit Candida albicans virulence, suggesting the target compound’s thiophene group could enhance antifungal properties .
- Vasodilation : Cinnarizine and flunarizine block calcium channels, but the target compound’s oxane-thiophene group may modulate alternative pathways (e.g., potassium channels) .
Table 2: Pharmacokinetic and Metabolic Comparisons
Biological Activity
1-(Diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and oncology. This article reviews its biological activity, synthesizing findings from various studies and patents to provide a comprehensive overview.
Structure and Properties
The compound is characterized by a piperazine core substituted with a diphenylmethyl group and a thiophen-2-yl oxane carbonyl moiety. The structural features suggest potential interactions with various biological targets, including receptors and enzymes.
Anticancer Activity
Research indicates that piperazine derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit the proliferation of various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) with IC50 values ranging from 0.19 µM to 5.24 µM, outperforming standard chemotherapeutic agents like cisplatin in some cases .
Table 1: Anticancer Activity of Piperazine Derivatives
| Cell Line | Compound IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| A549 | 0.19 | 11.54 |
| HeLa | 0.41 | 20.52 |
| SGC7901 | 5.24 | 12.44 |
Neuropharmacological Effects
The compound has been investigated for its neuropharmacological effects, particularly as a muscarinic receptor antagonist. Piperazine derivatives have been noted for their ability to modulate cholinergic signaling, which is crucial in treating neurological disorders such as Alzheimer's disease .
In vitro studies have demonstrated that certain piperazine compounds can inhibit human acetylcholinesterase, an enzyme involved in neurotransmission, thereby enhancing cholinergic activity . This inhibition is crucial for developing treatments aimed at cognitive enhancement in neurodegenerative diseases.
The mechanism behind the biological activity of this compound appears to involve multiple pathways:
- Receptor Interaction : The compound's structure allows it to bind effectively to muscarinic receptors, influencing neurotransmitter release and neuronal excitability.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G2/M phase, leading to apoptosis in cancer cells, which is a desirable trait for anticancer agents .
- Telomerase Inhibition : Certain studies have indicated that piperazine derivatives can inhibit telomerase activity, which is often upregulated in cancer cells, thus limiting their proliferation .
Case Studies
A notable case study involved the synthesis of a series of piperazine derivatives that were evaluated for their anticancer properties against various cell lines. The findings revealed that modifications on the piperazine ring significantly affected biological activity, with specific substituents enhancing potency against targeted cancer types .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine?
- Methodological Answer : The compound can be synthesized via coupling reactions between a piperazine derivative and a functionalized oxane-thiophene precursor. A common approach involves using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) as a dehydrating agent to facilitate amide bond formation between the piperazine core and the oxane-thiophene carbonyl group. Solvents like dichloromethane or ethanol are typically employed under reflux conditions, with reaction monitoring via TLC or LC-MS .
- Key Considerations : Optimize stoichiometry of reactants (e.g., 1:1 molar ratio for piperazine and acid precursor) and reaction time (typically 12–24 hours) to maximize yield. Purification via column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) is recommended .
Q. How can NMR and X-ray crystallography confirm the structure of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify substituent positions. For example, the thiophen-2-yl group will exhibit characteristic aromatic protons at δ 6.8–7.5 ppm (split due to coupling with sulfur), while the oxane carbonyl resonates near δ 170 ppm in -NMR. Piperazine protons typically appear as multiplet signals between δ 2.5–3.5 ppm .
- X-ray Crystallography : Single-crystal X-ray diffraction resolves the stereochemistry of the oxane ring and confirms the spatial arrangement of the diphenylmethyl group. Hydrogen-bonding interactions (e.g., C–H⋯O) between adjacent molecules can also be analyzed to validate supramolecular packing .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to minimize inhalation exposure .
- Storage : Store in a cool, dry place (2–8°C) in airtight containers to prevent degradation. Avoid contact with oxidizers due to potential exothermic reactions .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. What strategies can investigate the structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs by modifying the thiophene (e.g., 3-thienyl vs. 2-thienyl), oxane (e.g., replacing with tetrahydrofuran), or diphenylmethyl groups. Compare bioactivity profiles (e.g., antimicrobial assays against S. aureus or E. coli) to identify critical functional groups .
- Pharmacophore Modeling : Use software like Schrödinger’s Phase to map electrostatic and hydrophobic features influencing target binding. Validate predictions via in vitro assays (e.g., enzyme inhibition studies) .
Q. How do supramolecular interactions influence the crystallographic packing of this compound?
- Methodological Answer :
- Hydrogen Bonding : Analyze crystal structures for C–H⋯O or π-π interactions. For example, the oxane carbonyl may form hydrogen bonds with adjacent piperazine NH groups, stabilizing a specific packing arrangement .
- Stacking Interactions : Thiophene rings may engage in edge-to-face stacking with diphenylmethyl groups, affecting solubility and melting point. Quantify these interactions using Hirshfeld surface analysis in CrystalExplorer .
Q. What computational methods predict the binding affinity of this compound to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like dopamine receptors or tyrosine kinases. Parameterize the force field (e.g., AMBER) to account for sulfur’s polarizability in the thiophene ring .
- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-receptor complex to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
